molecular formula C17H14N4O4 B7719786 N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7719786
M. Wt: 338.32 g/mol
InChI Key: XGZJMCYBAUCZRQ-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Amidation: The final step involves the formation of the amide bond, which can be carried out by reacting the oxadiazole derivative with 2-nitroaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Agents: EDCI, DMAP, DCC (dicyclohexylcarbodiimide).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the phenyl rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. For instance:

    Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential enzymes.

    Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
  • N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Uniqueness

  • Structural Features : The presence of both the nitro group and the oxadiazole ring imparts unique chemical and biological properties.
  • Reactivity : The specific arrangement of functional groups allows for selective reactions and interactions with biological targets.

This general structure should provide a good starting point for your article. For detailed and specific information, consulting scientific literature and databases would be essential.

Properties

IUPAC Name

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-15(18-13-8-4-5-9-14(13)21(23)24)10-11-16-19-17(20-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZJMCYBAUCZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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